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molecular formula C16H16O2 B117636 4-Benzyloxy-3,5-dimethylbenzaldehyde CAS No. 144896-51-5

4-Benzyloxy-3,5-dimethylbenzaldehyde

Cat. No. B117636
M. Wt: 240.3 g/mol
InChI Key: GSYUTKRSEZMBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166398

Procedure details

A solution of 18.0 g (75 mmol) of 3,5-dimethyl-4-(phenylmethoxy)benzaldehyde (Example F) and 17.1 g of 85% meta-chloroperbenzoic acid (14.5 g contained; 1.2×75 mmol) in 600 mL of dichloromethane is stirred at reflux for 16 hours. The cooled solution is stirred with 2×150 mL saturated sodium bicarbonate solution, 150 mL of 10% sodium bisulfite solution, then dried (magnesium sulfate) and evaporated leaving 15.2 g of a turbid oil. A solution of the latter in 225 mL of methanol is stirred at ambient temperature with a solution of 12.6 g (3×75 mmol) of potassium hydroxide in 75 mL of water. After 18 hours the methanol is removed on a rotary evaporator and the residual aqueous solution is diluted with 200 mL of water, and back-extracted with 150 mL of diethyl ether. The aqueous solution is acidified with 50 mL of 6N hydrochloric acid solution and the product is isolated with diethyl ether. The diethyl ether solution is washed with brine, dried (magnesium sulfate) and evaporated leaving 8.1 g of a brown solid. The original diethyl ether extract is dried (magnesium sulfate) and evaporated leaving 10.7 g of a light yellow viscous oil. The two fractions are combined and the crude precipitate is chromatographed on a 4.5 cm column containing 250 g of silica gel prepared in toluene. Elution with 98% toluene:2% ethyl acetate affords 16.6 g of the product. Recrystallization from cyclohexane affords the title compound as off-white leaflets; mp 89°-91° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:18])[C:9]=1[O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)C=O.ClC1C=CC=C(C(OO)=[O:27])C=1.C(=O)(O)[O-].[Na+].S(=O)(O)[O-].[Na+].[OH-].[K+]>ClCCl.CO.O>[CH3:1][C:2]1[CH:3]=[C:4]([OH:27])[CH:7]=[C:8]([CH3:18])[C:9]=1[O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CC=1C=C(C=O)C=C(C1OCC1=CC=CC=C1)C
Name
Quantity
17.1 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Three
Name
Quantity
12.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
225 mL
Type
solvent
Smiles
CO
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving 15.2 g of a turbid oil
CUSTOM
Type
CUSTOM
Details
After 18 hours the methanol is removed on a rotary evaporator
Duration
18 h
ADDITION
Type
ADDITION
Details
the residual aqueous solution is diluted with 200 mL of water
EXTRACTION
Type
EXTRACTION
Details
back-extracted with 150 mL of diethyl ether
CUSTOM
Type
CUSTOM
Details
the product is isolated with diethyl ether
WASH
Type
WASH
Details
The diethyl ether solution is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1OCC1=CC=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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